Cas no 1797721-00-6 (2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide)

2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide structure
1797721-00-6 structure
商品名:2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
CAS番号:1797721-00-6
MF:C16H21N5O2S
メガワット:347.4352414608
CID:5374079

2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 2,4-Dimethyl-N-[[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]methyl]-5-thiazolecarboxamide
    • 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
    • インチ: 1S/C16H21N5O2S/c1-10-8-13(20-16(18-10)21-4-6-23-7-5-21)9-17-15(22)14-11(2)19-12(3)24-14/h8H,4-7,9H2,1-3H3,(H,17,22)
    • InChIKey: VNHOPSNATDRMNE-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(NCC2C=C(C)N=C(N3CCOCC3)N=2)=O)=C(C)N=C1C

じっけんとくせい

  • 密度みつど: 1.278±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 12.87±0.46(Predicted)

2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-1755-10μmol
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
10μmol
$103.5 2023-09-09
Life Chemicals
F6438-1755-100mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
100mg
$372.0 2023-09-09
Life Chemicals
F6438-1755-5mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
5mg
$103.5 2023-09-09
Life Chemicals
F6438-1755-10mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
10mg
$118.5 2023-09-09
Life Chemicals
F6438-1755-3mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
3mg
$94.5 2023-09-09
Life Chemicals
F6438-1755-40mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
40mg
$210.0 2023-09-09
Life Chemicals
F6438-1755-5μmol
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
5μmol
$94.5 2023-09-09
Life Chemicals
F6438-1755-50mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
50mg
$240.0 2023-09-09
Life Chemicals
F6438-1755-20μmol
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
20μmol
$118.5 2023-09-09
Life Chemicals
F6438-1755-75mg
2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide
1797721-00-6
75mg
$312.0 2023-09-09

2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide 関連文献

2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamideに関する追加情報

Introduction to Compound with CAS No. 1797721-00-6 and Product Name: 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide

Compound with the CAS number 1797721-00-6 and the product name 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring multiple functional groups and a well-defined three-dimensional framework, makes it a subject of intense interest for researchers exploring novel drug candidates.

The molecular structure of 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide is characterized by the presence of a thiazole core, which is a well-known pharmacophore in medicinal chemistry. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a dimethyl group at the 2 and 4 positions of the thiazole ring enhances the lipophilicity of the molecule, which is often crucial for achieving optimal pharmacokinetic profiles. Additionally, the presence of a morpholine substituent at the 2-position of the pyrimidine ring introduces additional complexity and may contribute to favorable interactions with biological targets.

One of the most striking features of this compound is its N-substituent, which consists of a long aliphatic chain linked to a pyrimidine ring that further incorporates a methyl group and a morpholine moiety. This structural motif suggests potential interactions with biological targets such as kinases or other enzymes involved in signal transduction pathways. The morpholine group, in particular, is known for its ability to enhance solubility and bioavailability, making it an attractive feature in drug design.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with various biological targets with high accuracy. Studies using molecular dynamics simulations have indicated that the thiazole core and the aliphatic chain can interact favorably with hydrophobic pockets in protein binding sites, while the morpholine group may engage in hydrogen bonding interactions. These insights have guided experimental efforts to optimize the compound's potency and selectivity.

The synthesis of 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide presents unique challenges due to its complex architecture. Multi-step synthetic routes involving condensation reactions, cyclization processes, and functional group transformations are typically employed to construct the desired molecular framework. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have significantly improved the efficiency and scalability of these processes.

In vitro studies have demonstrated promising biological activity for this compound across multiple disease models. Notably, preliminary assays suggest that it exhibits potent inhibitory effects on certain kinases implicated in cancer progression. The ability of this molecule to disrupt aberrant signaling pathways makes it a valuable candidate for further development as an anticancer therapeutic. Additionally, its interaction with other cellular targets has been explored in models of inflammation and neurodegeneration, highlighting its broad therapeutic potential.

The pharmacokinetic properties of 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-1,3-thiazole-5-carboxamide are also under investigation. In vivo studies have shown that it exhibits reasonable oral bioavailability and distributes effectively throughout various tissues. These findings are encouraging for future clinical development, as they suggest that the compound may reach therapeutic levels in target organs without significant metabolism or excretion barriers.

As research in this area continues to progress, novel derivatives of this compound are being designed with the aim of improving its efficacy and reducing potential side effects. Strategies such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to identify modifications that can enhance binding affinity while maintaining favorable pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating these efforts by combining expertise in synthetic chemistry, computational biology, and preclinical testing.

The growing body of evidence supporting the therapeutic potential of heterocyclic compounds like 2,4-dimethyl-N-{[6-methyl-2-(morpholin-4-y)]methyl}-1,3-thiazole -5-carboxamide underscores their importance in modern drug discovery. As our understanding of disease mechanisms at the molecular level deepens, compounds with precisely tailored structures will play an increasingly critical role in developing effective treatments for complex diseases. The continued exploration of this molecule and its derivatives promises to yield valuable insights into new therapeutic strategies.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.